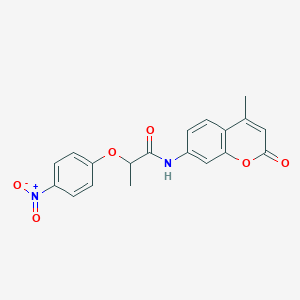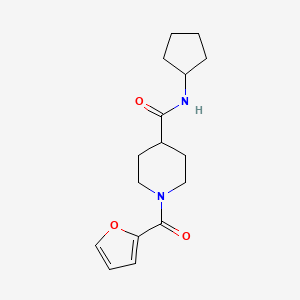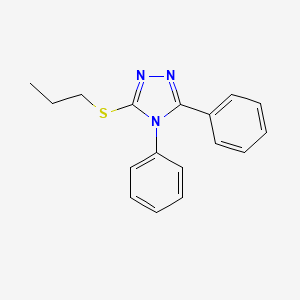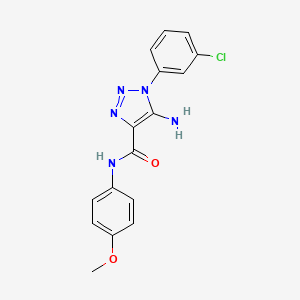
N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as BMQ, is a novel chemical compound that has recently gained attention in scientific research. BMQ has been identified as a potential drug candidate due to its unique chemical structure and promising biological activities.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it has been suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the NF-κB pathway. In infectious diseases, this compound has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce DNA damage and inhibit DNA repair in cancer cells. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and COX-2. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide has several advantages as a research tool, including its unique chemical structure and promising biological activities. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Additionally, the synthesis of this compound can be challenging, and the compound can be expensive to produce.
Direcciones Futuras
There are several future directions for research on N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of this compound as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. Further research is needed to determine the optimal dosage and delivery method of this compound for therapeutic use. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways. Additionally, research is needed to determine the toxicity and pharmacokinetics of this compound, which will be important for the development of safe and effective drugs.
Aplicaciones Científicas De Investigación
N-(1-methyl-1H-benzimidazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cells, inhibits the production of pro-inflammatory cytokines, and has antimicrobial activity against various pathogens. These promising results have led to further research on the potential therapeutic applications of this compound.
Propiedades
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c1-28-21-9-5-4-8-19(21)26-23(28)27-22(29)17-14-20(15-10-12-24-13-11-15)25-18-7-3-2-6-16(17)18/h2-14H,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVWIPNXDZNNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B4727589.png)

![2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]-N-propylbenzenesulfonamide](/img/structure/B4727612.png)
![3-(4-methoxyphenyl)-1-(2-phenylvinyl)benzo[f]quinoline](/img/structure/B4727620.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B4727633.png)

![methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4727645.png)

![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4727670.png)

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4727679.png)
![methyl 1-(2-methoxyphenyl)-7-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4727687.png)
